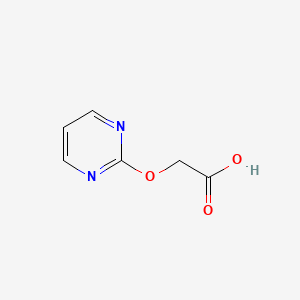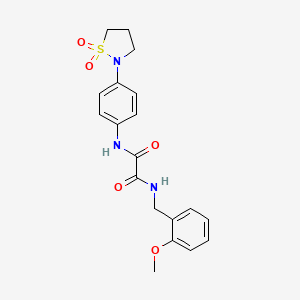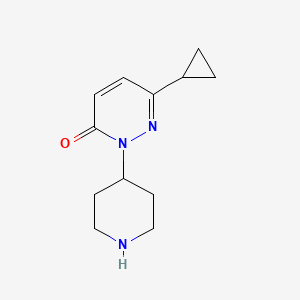![molecular formula C19H17ClN4O4 B2362392 5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1007930-83-7](/img/structure/B2362392.png)
5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O4 and its molecular weight is 400.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tetrel Bonding in Triazole Derivatives
In the realm of molecular interactions, the study conducted by Ahmed et al. (2020) explores tetrel bonding interactions in triazole derivatives. These compounds, which include the triazole structure akin to the chemical , demonstrate significant potential in the development of molecular assemblies and materials science.
Antimicrobial Activities
The antimicrobial potential of triazole derivatives is highlighted in a study by Bektaş et al. (2007). Their research synthesizes novel triazole derivatives and tests their effectiveness against various microorganisms, suggesting a potential application of similar structures in combating microbial infections.
Inhibitors Against Caspase-3
Research by Jiang & Hansen (2011) demonstrates the efficacy of certain triazole compounds as potent inhibitors against caspase-3, an enzyme playing a crucial role in apoptosis. This indicates a potential therapeutic application in diseases where apoptosis is dysregulated.
Nonlinear Optical and Spectroscopic Analysis
A study by Beytur & Avinca (2021) focuses on the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic triazole derivatives. Their findings are crucial for the development of novel materials with specialized optical properties.
Synthesis via Multi-Component Reaction
Vo (2020) conducted a study on the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions (Vo, 2020). This method may offer a novel pathway for synthesizing triazole derivatives, including the compound , enhancing the efficiency and sustainability of the synthesis process.
Molecular Docking Studies as EGFR Inhibitors
Karayel (2021) explores the anti-cancer properties of triazole derivatives, particularly as EGFR inhibitors, through molecular docking studies (Karayel, 2021). This suggests a potential application in cancer therapeutics.
Oxidation Reactions in Organic Synthesis
The use of triazole derivatives as oxidizing agents in organic synthesis is demonstrated by Zolfigol et al. (2006). Their research offers insights into the versatility of these compounds in facilitating various chemical transformations.
Anticancer Activity
Bekircan et al. (2008) investigate the synthesis and anticancer activity of novel 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, providing a foundation for the potential anticancer applications of similar triazole structures (Bekircan et al., 2008).
Structural Determination and Derivatization
Kariuki et al. (2022) focus on the structural determination of triazole compounds, which is essential for understanding their chemical behavior and potential applications (Kariuki et al., 2022).
特性
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-13-5-3-4-11(8-13)10-23-17-16(21-22-23)18(25)24(19(17)26)12-6-7-15(28-2)14(20)9-12/h3-9,16-17H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCYDCOQOYKKNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)


![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)
![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)



![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2362327.png)


![1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2362332.png)
